Cas no 1219903-57-7 (N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide)

N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide 化学的及び物理的性質
名前と識別子
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- N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide
- 3-N-(4-carbamoylphenyl)-1-N-cyclopropylpiperidine-1,3-dicarboxamide
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- インチ: 1S/C17H22N4O3/c18-15(22)11-3-5-13(6-4-11)19-16(23)12-2-1-9-21(10-12)17(24)20-14-7-8-14/h3-6,12,14H,1-2,7-10H2,(H2,18,22)(H,19,23)(H,20,24)
- InChIKey: SDEAVZCLTLDVHW-UHFFFAOYSA-N
- ほほえんだ: O=C(N1C([H])([H])C([H])([H])C([H])([H])C([H])(C(N([H])C2C([H])=C([H])C(C(N([H])[H])=O)=C([H])C=2[H])=O)C1([H])[H])N([H])C1([H])C([H])([H])C1([H])[H]
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5885-0151-3mg |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-25mg |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-4mg |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-10μmol |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-5μmol |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-40mg |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-2mg |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-15mg |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-1mg |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5885-0151-50mg |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide |
1219903-57-7 | 50mg |
$160.0 | 2023-09-09 |
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide 関連文献
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Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamideに関する追加情報
N3-(4-Carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide: A Comprehensive Overview
The compound CAS No 1219903-57-7, commonly referred to as N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in drug discovery and development, particularly in the field of medicinal chemistry.
Structurally, the molecule consists of a piperidine ring substituted with two carboxamide groups at positions 1 and 3. One of the amide groups is attached to a cyclopropyl moiety, while the other is linked to a 4-carbamoylphenyl group. This combination of functional groups contributes to the compound's versatility and reactivity. The cyclopropyl group, known for its strain-induced reactivity, plays a crucial role in enhancing the molecule's pharmacokinetic properties.
Recent research has focused on the synthesis and characterization of this compound. Scientists have developed efficient synthetic routes to produce N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide in high yields. These methods often involve multi-step reactions, including nucleophilic substitutions and amide bond formations, which are optimized for scalability and cost-effectiveness.
The biological activity of this compound has been extensively studied. In vitro assays have demonstrated its potential as a modulator of various cellular pathways, making it a candidate for therapeutic applications. For instance, studies have shown that it exhibits selective inhibition against certain enzymes involved in inflammatory processes, suggesting its potential use in anti-inflammatory therapies.
Moreover, the compound's pharmacokinetic profile has been evaluated in preclinical models. Results indicate favorable absorption and bioavailability, which are critical factors for drug candidates targeting chronic conditions. The presence of the cyclopropyl group has been linked to improved permeability across biological membranes, enhancing its systemic availability.
In terms of applications, N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide holds promise in the development of novel pharmaceutical agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug design. Researchers are currently exploring its potential in treating conditions such as neurodegenerative diseases and metabolic disorders.
The synthesis and characterization of this compound also contribute to advancing chemical methodologies. The development of efficient synthetic strategies not only facilitates the production of this compound but also provides insights into broader chemical synthesis challenges. For example, the use of transition metal catalysts in key steps has opened new avenues for constructing complex molecules with high precision.
In conclusion, CAS No 1219903-57-7, or N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide, represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in drug discovery and development efforts.
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